4-[3-(4-Chlorophenyl)-3-oxopropyl]thiobenzaldehyde
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Overview
Description
4-[3-(4-Chlorophenyl)-3-oxopropyl]thiobenzaldehyde is an organic compound that features a chlorophenyl group, a thiobenzaldehyde moiety, and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-Chlorophenyl)-3-oxopropyl]thiobenzaldehyde typically involves multiple steps. One common method starts with the preparation of 3-(4-chlorophenyl)propanoic acid, which can be synthesized from 4-chlorobenzaldehyde through a series of reactions including oxidation and reduction . The next step involves the formation of the thiobenzaldehyde moiety, which can be achieved through the reaction of benzaldehyde with sulfur-containing reagents under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-[3-(4-Chlorophenyl)-3-oxopropyl]thiobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
4-[3-(4-Chlorophenyl)-3-oxopropyl]thiobenzaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-[3-(4-Chlorophenyl)-3-oxopropyl]thiobenzaldehyde exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the specific biological pathway involved. The presence of the chlorophenyl group and the thiobenzaldehyde moiety allows it to interact with various molecular targets, leading to diverse biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)propanoic acid: Shares the chlorophenyl group but lacks the thiobenzaldehyde moiety.
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol: Contains a thiadiazole ring instead of the thiobenzaldehyde moiety.
3-(4-Chlorophenyl)-4-substituted pyrazole derivatives: Feature a pyrazole ring and exhibit different biological activities.
Uniqueness
4-[3-(4-Chlorophenyl)-3-oxopropyl]thiobenzaldehyde is unique due to the combination of the chlorophenyl group, ketone functional group, and thiobenzaldehyde moiety. This unique structure allows it to participate in a variety of chemical reactions and interact with different molecular targets, making it valuable in research and industrial applications.
Properties
Molecular Formula |
C16H13ClOS |
---|---|
Molecular Weight |
288.8 g/mol |
IUPAC Name |
4-[3-(4-chlorophenyl)-3-oxopropyl]thiobenzaldehyde |
InChI |
InChI=1S/C16H13ClOS/c17-15-8-6-14(7-9-15)16(18)10-5-12-1-3-13(11-19)4-2-12/h1-4,6-9,11H,5,10H2 |
InChI Key |
QPJGJRZNTWXDES-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)C2=CC=C(C=C2)Cl)C=S |
Origin of Product |
United States |
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